molecular formula C7H13N B14875129 N-(but-3-en-1-yl)cyclopropanamine

N-(but-3-en-1-yl)cyclopropanamine

Cat. No.: B14875129
M. Wt: 111.18 g/mol
InChI Key: RULYUEDLGXRCQA-UHFFFAOYSA-N
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Description

N-(but-3-en-1-yl)cyclopropanamine is a primary amine featuring a cyclopropane ring linked to a but-3-enyl group via a nitrogen atom. The cyclopropane ring introduces significant steric strain, which may enhance reactivity in ring-opening or addition reactions. The but-3-enyl substituent provides an allylic double bond, enabling further functionalization (e.g., hydrogenation, epoxidation, or polymerization). Such compounds are often intermediates in pharmaceutical or agrochemical synthesis, particularly in constructing nitrogen-containing heterocycles or strained carbon frameworks .

Properties

Molecular Formula

C7H13N

Molecular Weight

111.18 g/mol

IUPAC Name

N-but-3-enylcyclopropanamine

InChI

InChI=1S/C7H13N/c1-2-3-6-8-7-4-5-7/h2,7-8H,1,3-6H2

InChI Key

RULYUEDLGXRCQA-UHFFFAOYSA-N

Canonical SMILES

C=CCCNC1CC1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize N-(but-3-en-1-yl)cyclopropanamine, the following table compares its hypothetical properties with those of structurally related amines and derivatives from the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups/Substituents Physical State Reactivity/Applications
This compound (hypothetical) C₇H₁₃N 111.18 Cyclopropane, primary amine, allyl group Likely liquid High reactivity due to strained cyclopropane; potential precursor for amidation or alkylation .
N-[(2-Nitrophenyl)methyl]cyclopropanamine C₁₀H₁₂N₂O₂ 192.2 Cyclopropane, nitroaromatic, secondary amine Solid (inferred) Stable under storage but may release CO/NOx under combustion; used in R&D settings .
N-Benzyl-N-(but-3-en-1-yl)but-3-en-1-amine C₁₅H₂₁N 215.33 Benzyl, bis-allyl, tertiary amine Liquid (inferred) Potential surfactant or ligand; requires medical consultation upon exposure .
(E)-4-(3-aminophenyl)-3-buten-1-amine C₁₀H₁₄N₂ 162.23 Aromatic amine, conjugated diene Liquid (inferred) Electron-rich aryl group enhances catalytic/coordination applications .
N-(but-3-en-1-yl)-N-(2,6-dichloropyrimidin-4-yl)acetamide C₁₃H₁₆Cl₂N₄O 370.06 Acetamide, dichloropyrimidine, allyl Colorless oil Intermediate in heteroaromatic synthesis; characterized by NMR/HRMS .
N-[3-(3-chlorophenoxy)propyl]cyclopropanamine C₁₂H₁₆ClNO 225.71 Chlorophenoxy, cyclopropane, secondary amine Liquid (inferred) Phenoxy group may confer herbicidal activity; chlorine enhances lipophilicity .

Key Comparative Insights

Structural and Electronic Effects: The nitroaromatic group in N-[(2-nitrophenyl)methyl]cyclopropanamine introduces electron-withdrawing effects, reducing amine basicity compared to the allyl-substituted target compound .

Reactivity and Stability: The cyclopropane ring in this compound is expected to be more reactive than the acetamide derivative (), which is stabilized by resonance between the amide and pyrimidine groups . Chlorophenoxy substituents () enhance environmental persistence and toxicity risks compared to the allyl group in the target compound .

Applications :

  • Acetamide derivatives () are prioritized in drug synthesis due to their stability and ease of characterization, whereas primary amines like the target compound are more reactive intermediates .
  • Aryl-substituted amines () are favored in catalysis, whereas aliphatic amines like the target compound may excel in polymer or agrochemical synthesis .

Research Findings and Limitations

  • Synthetic Routes : this compound can hypothetically be synthesized via nucleophilic substitution between cyclopropanamine and 3-butenyl bromide, analogous to methods in .
  • Ecological Impact : Allyl amines generally exhibit moderate environmental mobility, but chlorinated analogs () pose higher bioaccumulation risks .

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